molecular formula C11H10O2 B14234525 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid CAS No. 404964-60-9

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid

Cat. No.: B14234525
CAS No.: 404964-60-9
M. Wt: 174.20 g/mol
InChI Key: IZCTXTLRNULVRN-UHFFFAOYSA-N
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Description

3-(Bicyclo[420]octa-1,3,5-trien-3-yl)prop-2-enoic acid is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[420]octa-1,3,5-triene core

Preparation Methods

The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid typically involves multiple steps. One common method starts with benzocyclobutene, which undergoes a series of reactions to form the desired product. The synthetic route may include:

    Grignard Reaction: Benzocyclobutene reacts with a Grignard reagent to form an intermediate.

    Bromination: The intermediate is then brominated to introduce a bromine atom.

    Vinylation: The brominated intermediate undergoes a vinylation reaction to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoic acid group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The prop-2-enoic acid group can participate in hydrogen bonding and other interactions, further modulating its activity .

Comparison with Similar Compounds

When compared to similar compounds, 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid stands out due to its unique bicyclic structure. Similar compounds include:

These comparisons highlight the distinct properties and potential applications of this compound.

Properties

CAS No.

404964-60-9

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)prop-2-enoic acid

InChI

InChI=1S/C11H10O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1-3,6-7H,4-5H2,(H,12,13)

InChI Key

IZCTXTLRNULVRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C=CC(=O)O

Origin of Product

United States

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